
gold(1+);phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold(1+);phosphane complexes can be synthesized through various methods. One common approach involves the reaction of gold(I) chloride (AuCl) with phosphine ligands (PR3) in the presence of a base. The reaction typically proceeds as follows:
AuCl+PR3→Au(PR3)+Cl−
Industrial Production Methods: In industrial settings, this compound complexes are often produced using deposition-precipitation methods. This involves depositing gold nanoparticles onto a support material, followed by the addition of phosphine ligands .
Analyse Chemischer Reaktionen
Types of Reactions: Gold(1+);phosphane complexes undergo various types of reactions, including:
Oxidation: These complexes can be oxidized to gold(III) species.
Reduction: They can be reduced back to metallic gold.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens (e.g., bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products:
Oxidation: Gold(III) phosphine complexes.
Reduction: Metallic gold.
Substitution: New gold(I) phosphine complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gold(1+);phosphane complexes have a wide range of applications in scientific research:
Wirkmechanismus
Gold(1+);phosphane complexes can be compared with other similar compounds, such as:
Gold(I) Carbene Complexes: These complexes also exhibit catalytic and biological activities but differ in their ligand structures and reactivity.
Gold(I) Alkynyl Complexes: These compounds are known for their luminescent properties and are used in materials science.
Uniqueness: this compound complexes are unique due to their ability to form stable complexes with a wide range of phosphine ligands, their catalytic versatility, and their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Gold(I) carbene complexes
- Gold(I) alkynyl complexes
- Gold(III) phosphine complexes
Eigenschaften
CAS-Nummer |
128444-82-6 |
|---|---|
Molekularformel |
AuH3P+ |
Molekulargewicht |
230.964 g/mol |
IUPAC-Name |
gold(1+);phosphane |
InChI |
InChI=1S/Au.H3P/h;1H3/q+1; |
InChI-Schlüssel |
UEBNXKXVIXXGAM-UHFFFAOYSA-N |
Kanonische SMILES |
P.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
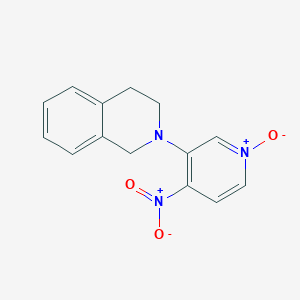
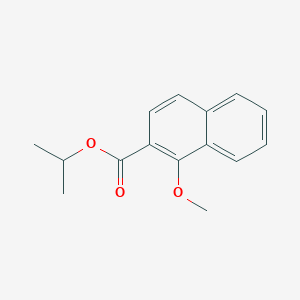
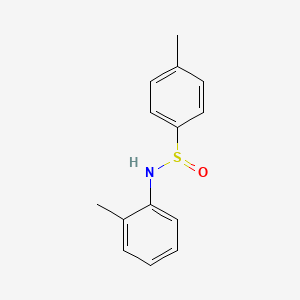
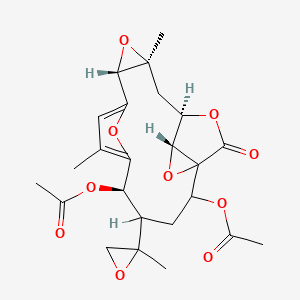
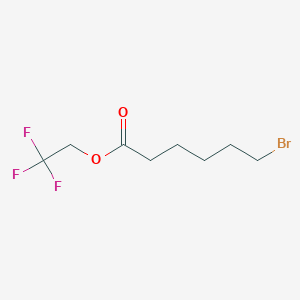
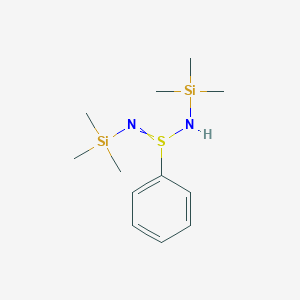
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
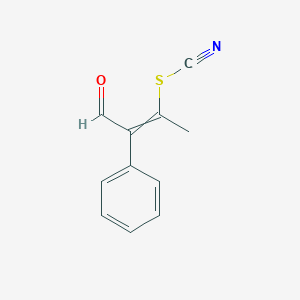
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

